2-(Phenylsulfanyl)butanoic acid
Description
2-(Phenylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 212.27 g/mol. The compound features a phenylthio (-S-C₆H₅) group at the second carbon of the butanoic acid backbone. This structural motif is significant in medicinal chemistry, as sulfur-containing compounds often exhibit enhanced bioavailability and binding affinity due to the polarizable sulfur atom . The compound and its derivatives are explored for anti-inflammatory applications, as evidenced by patent filings describing substituted phenylthio-propionic and butanoic acids as therapeutic agents .
Properties
IUPAC Name |
2-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBPAXUQQLAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438891 | |
| Record name | 2-(phenylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62675-40-5 | |
| Record name | 2-(phenylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylsulfanyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with phenylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a butanoic acid derivative, such as an ester or halide, reacts with a phenylsulfanyl anion. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Overview
2-(Phenylsulfanyl)butanoic acid, with the molecular formula C₁₀H₁₂O₂S, is an organic compound characterized by a butanoic acid backbone and a phenylsulfanyl group. Its unique structure endows it with various applications in scientific research, particularly in chemistry, biology, and medicine. This article provides a detailed examination of its applications, supported by case studies and data tables.
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of sulfur-containing compounds and can undergo various chemical transformations:
- Oxidation : Produces sulfoxides and sulfones.
- Reduction : Yields alcohols.
- Substitution : Forms various substituted butanoic acid derivatives.
These reactions highlight its versatility as an intermediate in the synthesis of complex molecules.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Preliminary studies indicate that its structural features may allow it to interact with biological systems, influencing metabolic pathways and enzyme activities.
For example, its derivatives have shown significant effects against various bacterial strains, suggesting potential for development in antimicrobial therapies.
| Biological Activity | Target Organisms | Effectiveness (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2.43 µg/mL |
| Antibacterial | Bacillus subtilis | 2.42 µg/mL |
| Antibacterial | Escherichia coli | 2.43 µg/mL |
Medicine
The compound is currently under investigation for its therapeutic potential. Its unique structural features may enable it to act as a precursor for drug development targeting specific diseases. Research efforts are focused on elucidating its mechanism of action within biological systems, which remains largely unexplored.
Case Study 1: Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate promising potential for further development into antimicrobial agents .
Case Study 2: Synthesis and Derivatives
Research has explored various synthetic routes for producing this compound, with methods including the reaction of sodium benzenesulfinate with 1,3-dibromopropane. This flexibility allows researchers to optimize conditions based on specific laboratory needs.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)butanoic acid involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
3-Methyl-2-phenylbutanoic Acid
- Structure : Differs by replacing the phenylthio group with a phenyl group and adding a methyl branch at the third carbon.
- Molecular Formula : C₁₁H₁₄O₂.
- This compound is often used in chiral synthesis due to its stereogenic centers .
2-Phenylsulfonylbutanoic Acid
- Structure : Replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group.
- Molecular Formula : C₁₀H₁₂O₄S.
- Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the sulfanyl analog (pKa ~4–5). This enhances solubility in polar solvents but may reduce membrane permeability .
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid
- Structure : Adds a chlorine substituent to the phenyl ring and a methyl group at the third carbon.
- Molecular Formula : C₁₁H₁₃ClO₂S.
Physicochemical Properties
Biological Activity
2-(Phenylsulfanyl)butanoic acid, with the chemical formula C₁₀H₁₂O₂S, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a butanoic acid backbone with a phenylsulfanyl group attached to the second carbon. The presence of the sulfur atom in the phenylsulfanyl group is significant as it influences the compound's reactivity and biological interactions. The carboxylic acid functional group allows for hydrogen bonding with various biological molecules, which may affect their function.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antibacterial activity against various Gram-positive bacteria. Notably, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of Derivatives
| Compound Derivative | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound derivative A | Staphylococcus aureus | 15 |
| This compound derivative B | Enterococcus faecalis | 12 |
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties . Some studies have indicated that the compound can interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, its structural features allow it to modulate pathways related to cell growth and survival .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with various enzymes and proteins, potentially inhibiting their activity. The phenylsulfanyl group may facilitate interactions with biological macromolecules, while the carboxylic acid group can form hydrogen bonds, influencing metabolic pathways.
Case Studies and Research Findings
-
Zebrafish Model Studies :
A study utilizing zebrafish embryos highlighted that certain analogs of this compound could induce developmental changes, suggesting a role in regulating gene expression related to kidney development. This was linked to enhanced expression of renal progenitor cell markers . -
Histone Deacetylase Inhibition :
Analogous compounds have been identified as histone deacetylase inhibitors (HDACis), which are known to influence gene expression by modifying chromatin structure. The potential for this compound to act similarly could provide insights into its role in cancer therapy and regenerative medicine . -
Comparative Analyses :
Studies comparing this compound with other sulfur-containing compounds suggest unique reactivity patterns due to its specific structure. These differences may affect its efficacy as a therapeutic agent compared to other known drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
